Capsicoside B2
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Overview
Description
Capsicoside B2 is a steroidal saponin, a class of organic compounds characterized by their structure, which includes a steroid aglycone moiety. . Steroidal saponins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Capsicoside B2 can be isolated from the methanolic extract of the roots of Capsicum annuum. The isolation process involves several steps, including acetylation and epoxidation of the double bond of the aglycone, diosgenin, in the corresponding glycosides . The derivatives obtained are then purified by chromatography. To establish the complete chemical structure of this compound, both chemical and physical methods are used, including complete and partial acid hydrolysis, methylation followed by methanolysis, infrared spectroscopy, and mass spectroscopy .
Chemical Reactions Analysis
Capsicoside B2 undergoes various chemical reactions typical of steroidal saponins. These reactions include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
Capsicoside B2 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of steroidal saponins.
Biology: Investigated for its potential role in cell signaling and membrane dynamics.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Explored for its use in the development of natural pesticides and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of capsicoside B2 involves its interaction with cell membranes and various molecular targets. As a steroidal saponin, it can integrate into cell membranes, altering their permeability and fluidity. This can affect cell signaling pathways and lead to various biological effects. This compound may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Capsicoside B2 is similar to other steroidal saponins, such as capsicoside A2, capsicoside A3, and capsicoside B3. These compounds share a similar steroidal aglycone structure but differ in their glycosidic moieties. For example, capsicoside A2 is (25R)-5α-spirostan-3β-ol 3-O-β-D-galactopyranoside, while capsicoside B3 is identical to funkioside C
Properties
CAS No. |
110124-76-0 |
---|---|
Molecular Formula |
C39H64O13 |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3 |
InChI Key |
GUSVHVVOABZHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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